

Eudragit Polymers: A Technical Guide to Molecular Weight and its Formulation Impact

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse family of Eudragit® polymers, focusing on the critical role of molecular weight in pharmaceutical formulation. Eudragit polymers are synthetic copolymers of acrylic and methacrylic acid and their esters, widely utilized for controlled drug release and targeted delivery. Understanding the relationship between their molecular characteristics and formulation performance is paramount for developing robust and effective dosage forms.

Eudragit Grades and Molecular Weights

Eudragit polymers are available in various grades, each with distinct physicochemical properties tailored for specific applications. The molecular weight is a key parameter influencing these properties. The following table summarizes the approximate weight-average molecular weights (Mw) for several common Eudragit grades. It is important to note that these values are often provided as approximations by the manufacturer and can vary slightly between batches.



Eudragit® Grade	Polymer Type	Approximate Molecular Weight (g/mol)	Key Application Area
Eudragit L 100	Anionic copolymer of methacrylic acid and methyl methacrylate (1:1 ratio)	~ 125,000[1]	Enteric coating, dissolution above pH 6.0
Eudragit S 100	Anionic copolymer of methacrylic acid and methyl methacrylate (1:2 ratio)	~ 125,000[1]	Enteric coating, dissolution above pH 7.0
Eudragit L 100-55	Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio)	~ 320,000[2]	Enteric coating, dissolution above pH 5.5
Eudragit L 30 D-55	Aqueous dispersion of Eudragit L 100-55	~ 320,000[2]	Aqueous enteric coating, dissolution above pH 5.5
Eudragit FS 30 D	Aqueous dispersion of an anionic copolymer of methyl acrylate, methyl methacrylate and methacrylic acid	~ 280,000	Colon targeting, dissolution above pH 7.0
Eudragit E PO	Cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate	~ 47,000[2]	Taste masking, protective coating, soluble in gastric fluid up to pH 5.0
Eudragit RL PO	Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester	~ 32,000[3]	Sustained release, pH-independent high permeability



	with quaternary ammonium groups		
Eudragit RS PO	Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups	~ 32,000[3]	Sustained release, pH-independent low permeability
Eudragit NE 30 D	Aqueous dispersion of a neutral copolymer of ethyl acrylate and methyl methacrylate	Not specified in the provided results	Sustained release, pH-independent swelling

Impact of Molecular Weight on Formulation Properties

The molecular weight of Eudragit polymers significantly influences various aspects of pharmaceutical formulations, from drug release kinetics to the stability of the final dosage form.

Drug Release Kinetics

Higher molecular weight polymers generally lead to slower drug release from matrix tablets and coated dosage forms. This is attributed to several factors:

- Increased Viscosity: Upon hydration, higher molecular weight polymers form a more viscous gel layer, which acts as a stronger barrier to drug diffusion.
- Slower Erosion: In the case of erodible matrices, polymers with higher molecular weights erode more slowly, thus retarding drug release.
- Denser Film Formation: For coated dosage forms, higher molecular weight grades can form denser, less permeable films, which can provide better protection in acidic environments and slower drug diffusion at the target release site.



For instance, a comparative study of valsartan tablets coated with different Eudragit grades showed that the coating level and the type of Eudragit significantly affected the drug release profile[4]. While a direct quantitative correlation to molecular weight alone is complex due to other polymer properties, it is a contributing factor to the observed differences in release.

Solubility Enhancement in Amorphous Solid Dispersions

Eudragit polymers are frequently used as carriers in amorphous solid dispersions (ASDs) to enhance the solubility and bioavailability of poorly water-soluble drugs. The molecular weight of the polymer plays a role in the physical stability of the ASD. Higher molecular weight polymers can increase the glass transition temperature (Tg) of the dispersion, which restricts molecular mobility and inhibits the recrystallization of the amorphous drug, thereby improving the stability of the formulation.

Mechanical Properties of Films

The molecular weight of Eudragit polymers also affects the mechanical properties of the films formed during coating processes. Generally, higher molecular weight polymers result in films with greater tensile strength and flexibility. This is crucial for ensuring the integrity of the coating during manufacturing, packaging, and handling, preventing cracks and ensuring reliable performance of the dosage form. A study on Eudragit L100 and S100 films demonstrated that the composition, which is related to the monomer units and ultimately influences the polymer's overall properties, critically affects their mechanical characteristics[5].

Experimental Protocols

This section provides detailed methodologies for key experiments involving Eudragit polymers.

Preparation of Enteric-Coated Pellets using Fluidized Bed Coating

This protocol describes the preparation of enteric-coated pellets using an aqueous dispersion of Eudragit L 30 D-55.

Materials:



- Drug-loaded core pellets
- Eudragit L 30 D-55 aqueous dispersion
- Triethyl citrate (TEC) as a plasticizer
- Talc as an anti-tacking agent
- · Purified water

Equipment:

- Fluidized bed coater with a bottom spray nozzle
- Peristaltic pump
- Homogenizer

Procedure:

- Preparation of the Coating Dispersion:
 - In a suitable container, add the required amount of purified water.
 - While stirring, slowly add triethyl citrate and homogenize until a uniform emulsion is formed.
 - Gradually add the Eudragit L 30 D-55 dispersion to the plasticizer emulsion and continue stirring.
 - Disperse the talc in the polymer dispersion and homogenize until a uniform suspension is achieved.
 - Pass the suspension through a sieve to remove any agglomerates.
- Coating Process:
 - Preheat the fluidized bed coater to the target product temperature (typically 25-30°C for aqueous coatings).



- Load the core pellets into the product container.
- Start the fluidization process and allow the pellets to reach the target temperature.
- Begin spraying the coating dispersion onto the fluidized pellets at a controlled spray rate.
- Monitor the process parameters such as inlet air temperature, product temperature, fluidization air volume, and spray rate throughout the process.
- Continue the coating process until the desired weight gain is achieved.
- Drying and Curing:
 - After the coating dispersion is consumed, stop the spray and continue to fluidize the pellets with warm air for a specified time to ensure they are dry.
 - For some Eudragit grades, a subsequent curing step at an elevated temperature (e.g., 40-60°C) for a defined period may be necessary to ensure complete film formation and stable release properties.

Preparation of a Solid Dispersion using Hot-Melt Extrusion (HME)

This protocol outlines the general procedure for preparing a solid dispersion of a poorly soluble drug with Eudragit E PO using HME.

Materials:

- Active Pharmaceutical Ingredient (API)
- Eudragit E PO
- Plasticizer (e.g., triethyl citrate, if required)

Equipment:

Hot-melt extruder (twin-screw extruder is commonly used)



Downstream processing equipment (e.g., chill roll, pelletizer)

Procedure:

- Premixing:
 - Accurately weigh the API and Eudragit E PO in the desired ratio.
 - If a plasticizer is used, it can be added to the powder blend or injected as a liquid during the extrusion process.
 - Blend the components thoroughly using a suitable blender to ensure a homogenous mixture.

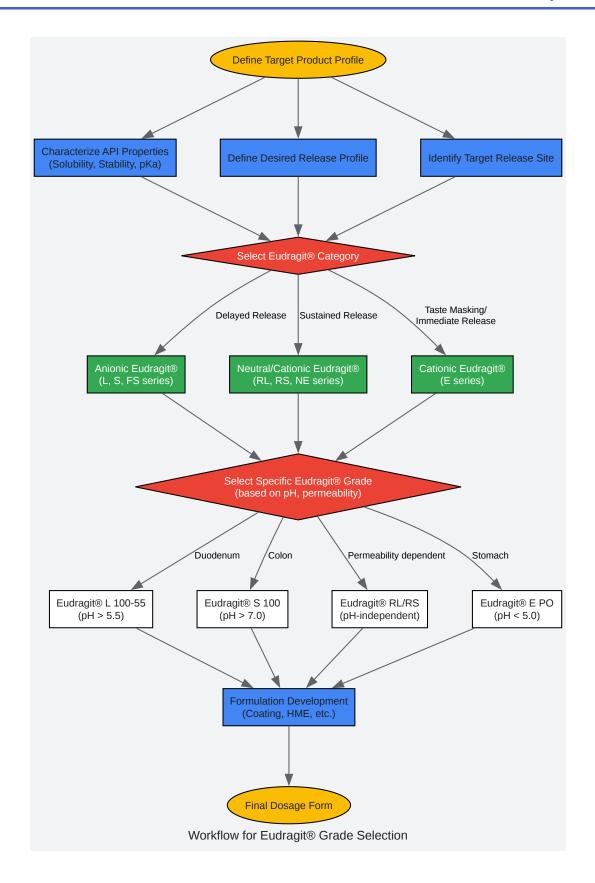
Extrusion:

- Set the temperature profile of the extruder barrels. For Eudragit E PO, a temperature range of 80-120°C is often used[4]. The temperature should be high enough to ensure the polymer melts and the drug dissolves in the molten polymer, but low enough to prevent thermal degradation of the drug and polymer.
- Feed the premixed blend into the extruder at a constant feed rate.
- The molten material is conveyed and mixed by the rotating screws and exits through a die.
- Downstream Processing:
 - The extrudate is typically cooled and solidified on a chill roll or conveyor belt.
 - The solidified extrudate can then be pelletized or milled into a powder for further processing into tablets or capsules.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of Eudragit polymers in pharmaceutical formulation.





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Caption: Workflow for selecting the appropriate Eudragit® grade based on desired formulation characteristics.

Caption: Logical diagram illustrating the pH-dependent dissolution mechanism of enteric-coated Eudragit® polymers.

This guide provides a foundational understanding of the role of molecular weight in formulations utilizing Eudragit polymers. For specific applications, it is crucial to consult the detailed technical documentation provided by the manufacturer and conduct thorough experimental evaluations.

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- To cite this document: BenchChem. [Eudragit Polymers: A Technical Guide to Molecular Weight and its Formulation Impact]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#eudragit-molecular-weight-and-its-impact-on-formulation]

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